![molecular formula C23H30N4O3 B10854662 2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT-533 is a novel compound known for its potent inhibitory effects on heat shock protein 90 (Hsp90) and herpes simplex virus (HSV). It has shown significant potential in suppressing tumor growth and angiogenesis by blocking the hypoxia-inducible factor 1 alpha/vascular endothelial growth factor/vascular endothelial growth factor receptor 2 signaling pathway . Additionally, AT-533 inhibits downstream pathways, including Akt/mammalian target of rapamycin/p70S6 kinase, extracellular signal-regulated kinase 1/2, and focal adhesion kinase .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for AT-533 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
AT-533 undergoes various chemical reactions, including:
Oxidation: AT-533 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: AT-533 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include various derivatives of AT-533 with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
AT-533 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of heat shock protein 90 and its effects on various biochemical pathways.
Wirkmechanismus
AT-533 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the stabilization and activation of many client proteins essential for cell survival and tumor growth. By blocking heat shock protein 90, AT-533 disrupts the hypoxia-inducible factor 1 alpha/vascular endothelial growth factor/vascular endothelial growth factor receptor 2 signaling pathway, leading to the inhibition of tumor growth and angiogenesis . Additionally, AT-533 inhibits the activation of downstream pathways, including Akt/mammalian target of rapamycin/p70S6 kinase, extracellular signal-regulated kinase 1/2, and focal adhesion kinase .
Vergleich Mit ähnlichen Verbindungen
AT-533 is unique in its dual inhibitory effects on heat shock protein 90 and herpes simplex virus. Similar compounds include:
Geldanamycin: A well-known heat shock protein 90 inhibitor, but AT-533 has a different mechanism of action and improved therapeutic potential.
AT-533 stands out due to its potent inhibitory effects and broad range of applications in scientific research and medicine.
Eigenschaften
Molekularformel |
C23H30N4O3 |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide |
InChI |
InChI=1S/C23H30N4O3/c1-13-21-19(11-23(2,3)12-20(21)29)27(26-13)15-6-9-17(22(24)30)18(10-15)25-14-4-7-16(28)8-5-14/h6,9-10,14,16,25,28H,4-5,7-8,11-12H2,1-3H3,(H2,24,30) |
InChI-Schlüssel |
FMOSGTTYAFQMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.